![molecular formula C22H32N2 B5132335 (4-ethylcyclohexyl)[(6-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-yl)methyl]amine](/img/structure/B5132335.png)
(4-ethylcyclohexyl)[(6-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-yl)methyl]amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-ethylcyclohexyl)[(6-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-yl)methyl]amine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in drug development and medical research. This compound is also known as EB-1020, and it belongs to the class of compounds known as carbazoles. In
Mécanisme D'action
The exact mechanism of action of (4-ethylcyclohexyl)[(6-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-yl)methyl]amine is not fully understood. However, studies have shown that this compound may act as an agonist for the sigma-1 receptor, which is a protein that is involved in several cellular processes, including cell survival and apoptosis.
Biochemical and Physiological Effects:
(4-ethylcyclohexyl)[(6-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-yl)methyl]amine has been shown to have several biochemical and physiological effects. Studies have shown that this compound can increase the levels of certain neurotransmitters, including dopamine and serotonin, in the brain. Additionally, (4-ethylcyclohexyl)[(6-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-yl)methyl]amine has been shown to have anti-inflammatory and antioxidant properties.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using (4-ethylcyclohexyl)[(6-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-yl)methyl]amine in lab experiments is its potential as a neuroprotective agent. This compound has been shown to have protective effects on neurons and may be useful in the development of treatments for neurodegenerative diseases. However, one of the limitations of using this compound in lab experiments is its complex synthesis method, which may make it difficult to obtain in large quantities.
Orientations Futures
There are several future directions for research on (4-ethylcyclohexyl)[(6-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-yl)methyl]amine. One area of research is the development of treatments for neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Additionally, this compound may be useful in the development of treatments for various types of cancer. Further research is also needed to fully understand the mechanism of action of (4-ethylcyclohexyl)[(6-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-yl)methyl]amine and its potential applications in medical research.
Méthodes De Synthèse
The synthesis of (4-ethylcyclohexyl)[(6-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-yl)methyl]amine is a complex process that involves several steps. One of the most commonly used methods for synthesizing this compound is through the use of palladium-catalyzed cross-coupling reactions. This method involves the reaction between a carbazole derivative and an alkyl halide in the presence of a palladium catalyst and a base.
Applications De Recherche Scientifique
(4-ethylcyclohexyl)[(6-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-yl)methyl]amine has shown potential in several areas of scientific research, including neuroscience, cancer research, and drug development. This compound has been shown to have neuroprotective effects and has been investigated as a potential treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Additionally, (4-ethylcyclohexyl)[(6-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-yl)methyl]amine has been shown to have anti-cancer properties and has been investigated as a potential treatment for various types of cancer.
Propriétés
IUPAC Name |
4-ethyl-N-[(6-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-yl)methyl]cyclohexan-1-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H32N2/c1-3-16-8-10-18(11-9-16)23-14-17-5-4-6-19-20-13-15(2)7-12-21(20)24-22(17)19/h7,12-13,16-18,23-24H,3-6,8-11,14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSSXJBNJKMRRBP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CCC(CC1)NCC2CCCC3=C2NC4=C3C=C(C=C4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H32N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

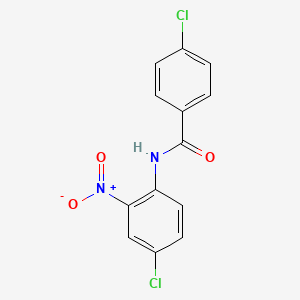
![N-(4-bromo-2-chlorophenyl)-N'-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]thiourea](/img/structure/B5132281.png)
![N-[2-(1,4-dithiepan-6-yl)-1,2,3,4-tetrahydro-7-isoquinolinyl]-3-(4-methylphenyl)propanamide](/img/structure/B5132285.png)
![4-[2-(4-hydroxy-3-methoxybenzoyl)carbonohydrazonoyl]phenyl 3-methylbenzoate](/img/structure/B5132288.png)
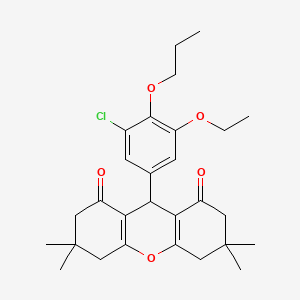
![1-chloro-4-[3-(isopropylthio)propoxy]benzene](/img/structure/B5132303.png)

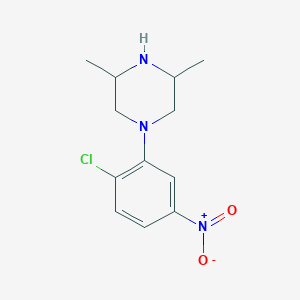
![2-acetyl-6-methyl-5-[5-(1,3,5-trimethyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-3-yl]-1,2,3,4-tetrahydro-2,7-naphthyridine](/img/structure/B5132315.png)
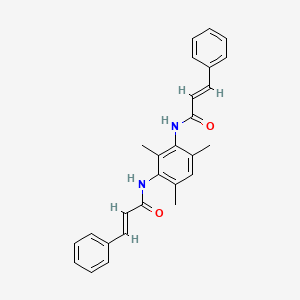
![N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-N'-(2-methylphenyl)urea](/img/structure/B5132321.png)
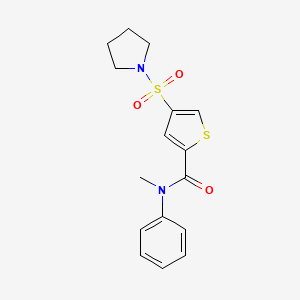
![5-[2-(4-chlorophenyl)-2-oxoethylidene]-3-phenyl-2-thioxo-4-imidazolidinone](/img/structure/B5132347.png)
![6-bromo-3-{5-[(4-ethylphenyl)amino]-1,3,4-thiadiazol-2-yl}-2H-chromen-2-one](/img/structure/B5132348.png)